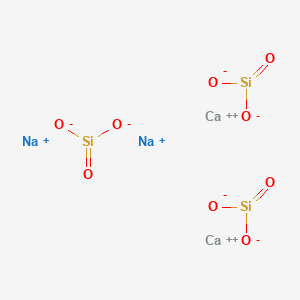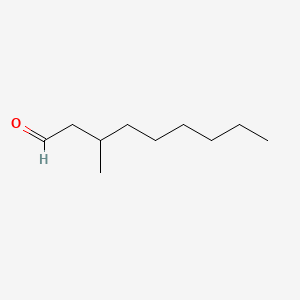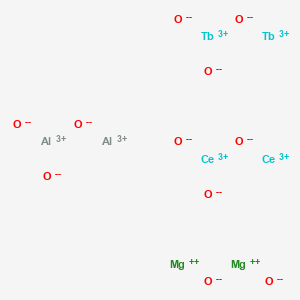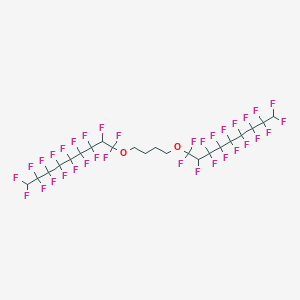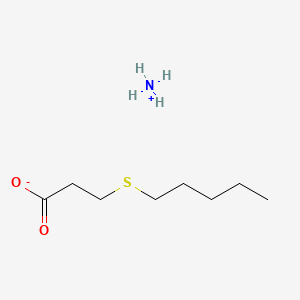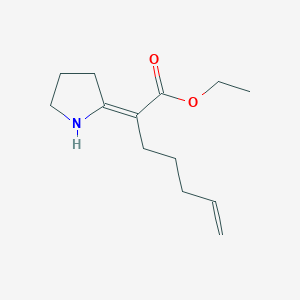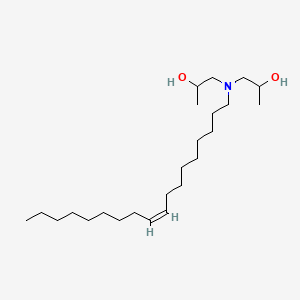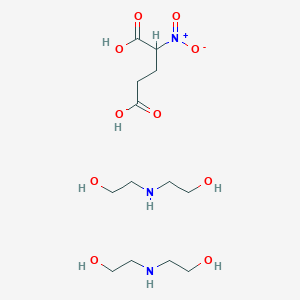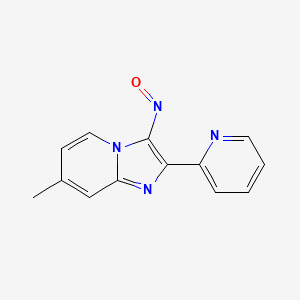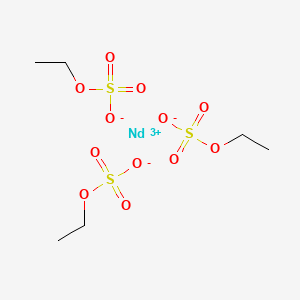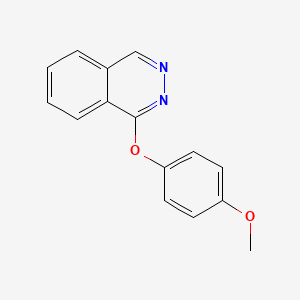
Phthalazine, 1-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)phthalazine is a chemical compound belonging to the phthalazine family, characterized by a phthalazine ring substituted with a 4-methoxyphenyl group. Phthalazines are known for their diverse biological activities and pharmacological properties, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)phthalazine typically involves the cyclization of 2-(4-methoxybenzoyl)benzoic acid with hydrazine hydrate. This reaction forms the phthalazine ring structure with the 4-methoxyphenyl group attached . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium ethoxide.
Major products formed from these reactions include various substituted phthalazine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(4-Methoxyphenyl)phthalazine has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other phthalazine derivatives with potential biological activities.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)phthalazine involves its interaction with specific molecular targets and pathways. For instance, its anti-proliferative activity is attributed to its ability to inhibit certain enzymes or receptors involved in cell growth and division . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)phthalazine can be compared with other phthalazine derivatives, such as:
1-(4-Chlorophenyl)phthalazine: Known for its antimicrobial properties.
1-(4-Nitrophenyl)phthalazine: Studied for its potential as an anti-inflammatory agent.
The uniqueness of 1-(4-Methoxyphenyl)phthalazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
149365-39-9 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
1-(4-methoxyphenoxy)phthalazine |
InChI |
InChI=1S/C15H12N2O2/c1-18-12-6-8-13(9-7-12)19-15-14-5-3-2-4-11(14)10-16-17-15/h2-10H,1H3 |
InChI Key |
KSJGWCHEBUIOMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NN=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



